Passive vs. Classical PR Antagonism Mechanism
WAY-255348 achieves PR antagonism through a 'passive' mechanism that is mechanistically distinct from classical steroidal PR antagonists such as mifepristone. In limited protease digestion assays, the PR conformation induced by WAY-255348 was similar to that of a progesterone agonist-bound PR and distinct from the conformation induced by steroidal antagonist-bound PR [1]. Unlike steroidal antagonists that actively induce a unique antagonist conformation involving helix 12 repositioning, WAY-255348 lacks the bulky side chains or chemical groups associated with such conformational changes [1]. Functionally, WAY-255348 binds the PR and prevents progesterone-induced nuclear accumulation, receptor phosphorylation, and promoter interactions, whereas high concentrations of WAY-255348 alone can induce nuclear translocation and partial agonist activity, a concentration-dependent pharmacodynamic behavior not described for classical steroidal antagonists [1]. This mechanistic distinction has direct implications for experimental design: biological outcomes dependent on PR conformational state (e.g., co-regulator recruitment profiles, chromatin remodeling patterns) will differ between WAY-255348 and steroidal antagonist-treated systems.
| Evidence Dimension | PR conformation induced upon ligand binding (limited protease digestion pattern) |
|---|---|
| Target Compound Data | WAY-255348-bound PR conformation is similar to progesterone agonist-bound PR and distinct from steroidal antagonist-bound PR [1] |
| Comparator Or Baseline | Steroidal PR antagonists (e.g., mifepristone) induce a unique 'antagonist' conformation of PR with altered helix 12 positioning [1] |
| Quantified Difference | Qualitatively distinct protease digestion banding patterns; WAY-255348 lacks bulky side chains required for helix 12-mediated conformational antagonism [1] |
| Conditions | Limited protease digestion assay using recombinant human PR; T47D human breast cancer cell line for cellular localization and phosphorylation studies [1] |
Why This Matters
Researchers studying PR-dependent transcription, co-regulator recruitment, or seeking to dissociate nuclear translocation effects from conformational antagonism require WAY-255348 specifically because its passive antagonism mechanism produces a distinct PR biochemical state not achievable with steroidal antagonists.
- [1] Yudt MR, Russo LA, Berrodin TJ, Jelinsky SA, Ellis D, Cohen JC, et al. Discovery of a novel mechanism of steroid receptor antagonism: WAY-255348 modulates progesterone receptor cellular localization and promoter interactions. Biochem Pharmacol. 2011;82(11):1709-1719. doi:10.1016/j.bcp.2011.08.006. PMID: 21854761. View Source
